molecular formula C13H9NO3 B1313739 4-(3-Nitrophenyl)benzaldehyde CAS No. 411206-92-3

4-(3-Nitrophenyl)benzaldehyde

Cat. No. B1313739
M. Wt: 227.21 g/mol
InChI Key: WVNUEQVVKNIIMZ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is used for research and development purposes .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient benchmark reaction .


Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)benzaldehyde is a solid substance . It has a molecular weight of 227.22 . The compound is used for research and development purposes and is not intended for medicinal, household, or other uses .

Scientific Research Applications

Biochemistry

  • Summary of Application : “4-(3-Nitrophenyl)benzaldehyde” is used in the enzymatic production of benzaldehyde from L-phenylalanine .
  • Methods of Application : Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .
  • Results or Outcomes : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%). This development represents an efficient process for benzaldehyde production using L-phenylalanine as a substrate .

Synthesis of Complex Molecules

  • Summary of Application : “4-(3-Nitrophenyl)benzaldehyde” and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .
  • Results or Outcomes : Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities. Its derivatives also reportedly have antifungal activity .

Safety And Hazards

The safety data sheet for 4-(3-Nitrophenyl)benzaldehyde suggests that it should be handled with care. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

4-(3-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNUEQVVKNIIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458364
Record name 4-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)benzaldehyde

CAS RN

411206-92-3
Record name 4-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Harkiss - 2017 - theses.gla.ac.uk
During the course of this PhD, methodology for the synthesis of a series of novel, highly fluorescent pyridine-derived α-amino acids was developed. Enone-derived α-amino acids were …
Number of citations: 5 theses.gla.ac.uk

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